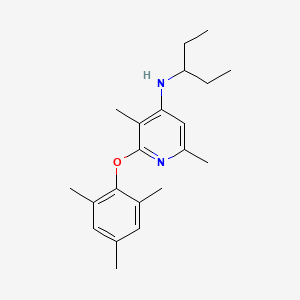
Edonerpic maléate
Vue d'ensemble
Description
T-817 maleate, also known as Edonerpic maleate, is a thiophenylalkyl derivative developed by Toyama Chemical Co., Ltd. It is primarily recognized for its neuroprotective properties and is being investigated for the treatment of Alzheimer’s disease. The compound has shown potential in protecting neurons against amyloid-beta peptide and hydrogen peroxide-induced neurotoxicity, as well as promoting neurite outgrowth in hippocampal slice cultures and neuronal reaggregation culture .
Applications De Recherche Scientifique
T-817 maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neuroprotective agents and their chemical properties.
Biology: Investigated for its effects on neuronal cells and its potential to promote neurite outgrowth.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease, mild cognitive impairment, and rehabilitation after stroke.
Industry: Potential applications in the development of neuroprotective drugs and related pharmaceutical products .
Mécanisme D'action
T-817 maleate exerts its effects through multiple mechanisms:
Neuroprotection: The compound protects neurons from amyloid-beta peptide-induced neurotoxicity by preventing oxidative stress and promoting neurite outgrowth.
Molecular Targets: It activates sigma receptors and interacts with collapsin response mediator protein 2 (CRMP2), which is involved in neurite outgrowth and synaptic plasticity.
Pathways Involved: The compound influences pathways related to oxidative stress, synaptic plasticity, and neuronal survival
Safety and Hazards
In a randomized phase 2 clinical trial that included 484 patients with mild to moderate Alzheimer disease treated with cholinesterase inhibitors with or without memantine, neither dose of edonerpic improved cognition or function over 52 weeks compared with placebo . The most frequent adverse events were diarrhea and vomiting . Edonerpic maleate appeared to be safe and tolerable, with expected gastrointestinal symptoms occurring early .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T-817 maleate involves the reaction of 1-benzothiophen-5-yl ethoxy propyl azetidinol with maleic acid. The reaction conditions typically include the use of organic solvents and controlled temperature settings to ensure the proper formation of the maleate salt. The detailed synthetic route is proprietary to Toyama Chemical Co., Ltd., and specific reaction conditions are not publicly disclosed .
Industrial Production Methods
Industrial production of T-817 maleate follows standard pharmaceutical manufacturing practices, including the synthesis of the active pharmaceutical ingredient (API), purification, and formulation into the final dosage form. The production process ensures high purity and consistency of the compound, adhering to regulatory standards for pharmaceutical products .
Analyse Des Réactions Chimiques
Types of Reactions
T-817 maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert T-817 maleate into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: Another neuroprotective agent used in the treatment of Alzheimer’s disease.
Memantine: An NMDA receptor antagonist used for Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor used for cognitive enhancement in Alzheimer’s disease.
Uniqueness of T-817 Maleate
T-817 maleate is unique due to its dual action of neuroprotection and promotion of neurite outgrowth. Unlike other compounds, it specifically targets sigma receptors and CRMP2, providing a multifaceted approach to neuroprotection and cognitive enhancement .
Propriétés
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUCYBFCLXANSO-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
519187-97-4 | |
| Record name | T-817 maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-817 MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LB9F7I5P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of T-817MA?
A1: T-817MA binds to Collapsin Response Mediator Protein 2 (CRMP2) [, , , ].
Q2: How does T-817MA’s interaction with CRMP2 influence synaptic plasticity?
A2: T-817MA facilitates experience-dependent synaptic delivery of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid) receptors, a key process for synaptic plasticity [, , , ]. This is thought to occur through the regulation of actin dynamics via CRMP2 and potentially Arc [].
Q3: Does T-817MA affect other neuronal pathways or processes?
A3: Research suggests T-817MA may also exert neuroprotective effects by reducing oxidative stress [, , ] and promoting neurite outgrowth [, ]. It may also influence GABAergic neuronal function [, , ].
Q4: Is T-817MA effective in CRMP2-deficient models?
A4: No, T-817MA failed to augment recovery in CRMP2-deficient mice, suggesting its action is dependent on CRMP2 [].
Q5: What is the molecular formula and weight of T-817MA?
A5: While the provided research papers do not explicitly state the molecular formula and weight of T-817MA, they provide the full chemical name: 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate [, ]. This information can be used to determine the molecular formula (C20H25NO5S) and molecular weight (391.48 g/mol).
Q6: Is there any spectroscopic data available for T-817MA?
A6: The provided research does not include specific spectroscopic data for T-817MA.
Q7: What in vitro models have been used to study T-817MA?
A7: Studies have used rat cortical neuron cultures, hippocampal slice cultures, and reaggregation cultures of rat cortical neurons to investigate T-817MA's neuroprotective and neurotrophic effects [, ].
Q8: What in vivo models have been used to assess T-817MA's therapeutic potential?
A8: Researchers have employed various animal models, including: * Aβ-induced neurotoxicity models: Rats infused with Aβ to mimic aspects of Alzheimer's disease pathology [, , , ]. * Tau transgenic mice: P301L tau transgenic mice, modeling tau-related neurodegeneration []. * Motor cortex cryoinjury: Mice subjected to motor cortex injury to evaluate functional recovery [, ]. * Internal capsule hemorrhage: Non-human primate model to assess upper limb function recovery []. * PDGFR-β knockout mice: A model for investigating schizophrenia and autism []. * MK-801-induced models: Rats transiently exposed to MK-801, an NMDA receptor antagonist, during the neonatal period to model schizophrenia [, ].
Q9: Has T-817MA been tested in clinical trials?
A9: Yes, T-817MA has been evaluated in clinical trials for Alzheimer’s disease. A Phase 2 trial assessed its efficacy and safety in patients with mild to moderate Alzheimer's disease [, ]. Additionally, a Phase 2 clinical trial is underway to investigate its efficacy in stroke patients [, ].
Q10: What is the safety profile of T-817MA based on preclinical and clinical studies?
A10: Preclinical studies suggest T-817MA is generally well-tolerated [, , ]. In the Phase 2 Alzheimer’s disease trial, the most frequent adverse events were gastrointestinal symptoms like diarrhea and vomiting, which typically occurred early in the treatment [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)
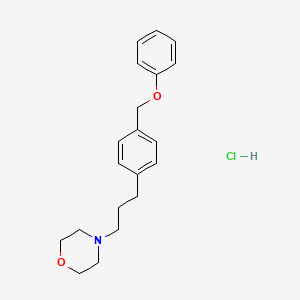
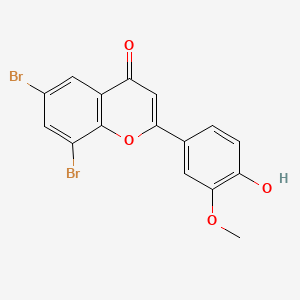

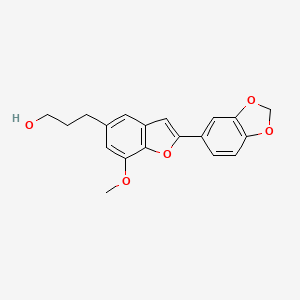
![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)
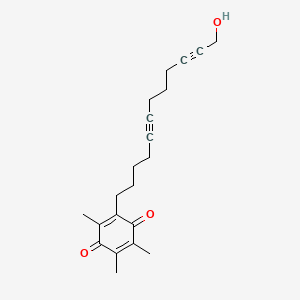
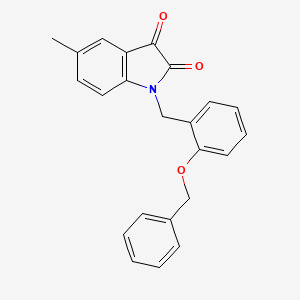
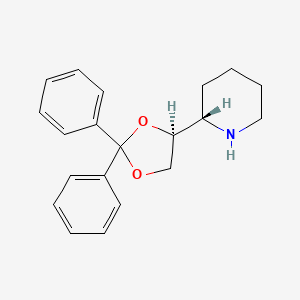
![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)

